2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-16-8-9-19(30-2)17(12-16)24-20(28)13-27-10-4-7-18(27)22-25-21(26-31-22)14-5-3-6-15(23)11-14/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFSZNWRZUXPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide is a member of the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological properties of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 364.82 g/mol. The structure includes a pyrrole ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. For instance:
- A study demonstrated that several oxadiazole derivatives exhibited moderate to good activity against various Gram-positive and Gram-negative bacteria. Specifically, derivatives with chlorophenyl substitutions showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against (Bacteria) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide | S. aureus, E. coli | 32 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely studied. The compound has shown promise in inhibiting cancer cell proliferation:
- In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also exhibits anti-inflammatory effects:
- Experimental models have shown that the compound can reduce inflammation markers in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several oxadiazole derivatives including our compound against clinical isolates. Results indicated that it was effective against resistant strains of bacteria .
- Anticancer Screening : A series of in vitro assays evaluated the cytotoxicity of this compound against multiple cancer cell lines. The findings suggested that it could serve as a lead compound for further development into anticancer agents .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 353.79 g/mol
- Key Functional Groups : Oxadiazole ring, pyrrole moiety, and dimethoxyphenyl group.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that derivatives similar to 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
- Case Study : A related oxadiazole derivative demonstrated cytotoxic effects against glioblastoma cells through DNA damage mechanisms .
Antidiabetic Properties
Recent studies have explored the potential of oxadiazole derivatives in managing diabetes. The compound's structure suggests it may influence glucose metabolism or insulin sensitivity.
- In Vivo Studies : In model organisms like Drosophila melanogaster, compounds with similar structures have shown promising results in lowering blood glucose levels .
Antimicrobial Activity
The oxadiazole framework is also recognized for its antimicrobial properties. Compounds derived from this class have been evaluated against various bacterial strains.
- Study Findings : Some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of oxadiazoles make them suitable candidates for applications in organic electronics.
- Application Examples : These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and luminescence.
Chemical Reactions Analysis
Key Structural Features Influencing Reactivity
The compound contains three reactive domains:
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1,2,4-oxadiazole ring : Electron-deficient due to conjugated nitrogen and oxygen atoms, prone to nucleophilic attack or ring-opening reactions.
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Pyrrole unit : Aromatic heterocycle susceptible to electrophilic substitution.
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Acetamide group : Amide functionality can undergo hydrolysis or amidation.
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Substituents : 3-chlorophenyl (electron-withdrawing) and 2,5-dimethoxyphenyl (electron-donating) groups modulate reactivity .
Oxidation Reactions
The oxadiazole ring may undergo oxidation, though specific pathways depend on substituents. Similar oxadiazole derivatives show susceptibility to oxidation under basic conditions (e.g., hydrogen peroxide).
Reduction Reactions
The acetamide group could be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Nucleophilic Substitution
The pyrrole nitrogen’s lone pairs might enable nucleophilic attacks, particularly under acidic conditions. The oxadiazole’s electron-deficient nature could also participate in such reactions .
Hydrolysis
Amide hydrolysis under acidic or basic conditions could yield carboxylic acid derivatives, though steric hindrance from the bulky substituents may limit reactivity.
Electrophilic Substitution
The pyrrole ring’s aromaticity allows electrophilic substitution (e.g., bromination or nitration), though regioselectivity would depend on directing groups.
Reaction Condition and Outcome Table
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | H₂O₂ | Basic conditions | Oxidized oxadiazole derivative |
| Reduction | LiAlH₄ | Anhydrous solvent | Amine formation |
| Hydrolysis | HCl/H₂O or NaOH/H₂O | Acidic/basic aqueous | Carboxylic acid derivative |
| Nucleophilic substitution | Nu⁻ (e.g., NH₂⁻) | Solvent-dependent | Substituted product |
| Electrophilic substitution | Electrophile (e.g., Br₂) | Acidic conditions | Substituted pyrrole derivative |
Structural and Biological Implications
The compound’s reactivity is closely tied to its potential therapeutic applications:
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Oxadiazole derivatives are known for anticancer activity, as seen in similar compounds (e.g., pyridine-linked oxadiazoles showing cytotoxicity against cancer cell lines) .
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Electron-withdrawing substituents (e.g., 3-chlorophenyl) may enhance stability or binding affinity to molecular targets .
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Hydrolysis products could exhibit altered bioavailability or toxicity profiles, necessitating further study.
Critical Factors Influencing Reactivity
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Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates during nucleophilic reactions.
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Temperature : Elevated temperatures could accelerate ring-opening reactions of the oxadiazole.
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Steric effects : Bulky substituents (e.g., 2,5-dimethoxyphenyl) may hinder access to reactive sites.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide in a research setting?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization to form the oxadiazole ring and coupling reactions to attach the pyrrole and acetamide moieties. For example, oxadiazole formation may require a nitrile oxide intermediate reacting with a chlorophenyl-substituted precursor under reflux conditions in a polar aprotic solvent (e.g., DMF) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound. Reaction yields can vary (30–60%) depending on stoichiometric ratios and temperature control .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : H and C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, methoxy groups at δ 3.7–3.9 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] at m/z 465.12) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm for the acetamide) .
Q. What solubility and stability profiles are critical for experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF (>10 mg/mL), making these solvents suitable for in vitro assays .
- Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the acetamide group. Conduct stability studies via HPLC over 72 hours at 4°C and 25°C to assess degradation .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve yield and purity?
- Methodological Answer :
- Flow Chemistry : Utilize continuous-flow reactors to enhance reaction efficiency and reduce side products (e.g., Omura-Sharma-Swern oxidation protocols adapted for similar heterocycles) .
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design revealed that increasing reaction time from 6 to 12 hours improved oxadiazole ring formation yield by 22% .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions (e.g., distinguishing pyrrole C-H couplings from oxadiazole protons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian 16, B3LYP/6-31G* basis set) . Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
Q. What computational strategies predict the compound’s binding affinity for target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2 or kinase targets). The oxadiazole and chlorophenyl groups show strong hydrophobic interactions in docking poses .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein complex stability .
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Compare IC values in enzyme inhibition assays .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity. For example, the 2,5-dimethoxyphenyl group contributes 1.2 log units to potency in kinase assays .
Q. What in vitro protocols are recommended for assessing biological activity?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays (24–72 hours, 1–100 µM concentrations) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated cells .
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases). Pre-incubate enzyme and compound for 30 minutes before adding substrate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
